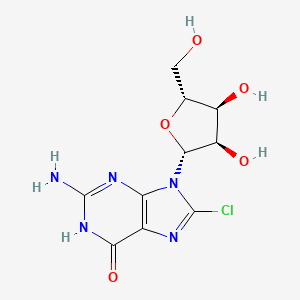
1-Cyclopentyl-1,4-dihydropyrazine-2,3-dione
Overview
Description
1-Cyclopentyl-1,4-dihydropyrazine-2,3-dione is a chemical compound with the molecular formula C9H12N2O2. It is also known as 2,3-Pyrazinedione, 1-cyclopentyl-1,4-dihydro- .
Molecular Structure Analysis
The molecular structure of 1-Cyclopentyl-1,4-dihydropyrazine-2,3-dione consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, attached to a cyclopentyl group . The molecular weight of this compound is 180.2 g/mol.Scientific Research Applications
Synthesis and Reactivity
1-Cyclopentyl-1,4-dihydropyrazine-2,3-dione derivatives have been utilized in synthetic chemistry for the preparation of a wide range of organic compounds. For instance, cyclopentane-1,2-dione has been employed as a synthetic intermediate in the creation of propellanes, iso-coumarones, and pyrazines, showcasing its potential as a precursor to various organic structures and even sesquiterpenes (Wrobel & Cook, 1980). Additionally, the compound has found application in the mild basic ionic liquids catalyzed synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, demonstrating its role in facilitating condensation reactions under ambient and solvent-free conditions for efficient yields (Shaterian & Mohammadnia, 2012).
Pharmacological Interest
Derivatives of 1-Cyclopentyl-1,4-dihydropyrazine-2,3-dione have been investigated for their pharmacological properties, particularly in cancer research. Novel 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized and proposed as KRAS covalent inhibitors, useful for treating cancer and other disorders associated with KRAS activity (De, 2022). This highlights the compound's potential in the development of new therapeutic agents targeting specific molecular pathways involved in oncogenesis.
Chemical Sensing and Bioimaging
Further extending its utility beyond the realm of synthetic and medicinal chemistry, derivatives of 1-Cyclopentyl-1,4-dihydropyrazine-2,3-dione have been explored for chemical sensing and bioimaging applications. A coumarin-chromene derivative, for example, has been synthesized for thiol chemosensing in water, demonstrating its use as a probe for the detection of thiols in living cells and human plasma, which is crucial for understanding cellular processes and disease states (Yang et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
1,4-DHPs are a class of compounds that have been continuously expanding due to their broad-spectrum biological and synthetic importance .
The synthesis of 1,4-DHPs has been developed with the continuous discovery of series of efficient catalysts and reaction systems, thus making it possible to use inert substrates (including carbonyl compounds, alkenyl fragments, alcohols, aliphatic amines, glycines and other C4 sources) as the C4 source of 1,4-DHPs .
properties
IUPAC Name |
4-cyclopentyl-1H-pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-8-9(13)11(6-5-10-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUHOTOAPAQFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CNC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1531965.png)
![3-[(2-Bromoacetyl)amino]-N-propylbenzamide](/img/structure/B1531966.png)

![({1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1531970.png)


![(2E)-3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531976.png)


![(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531981.png)
![4-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1531982.png)
![(2E)-3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1531983.png)